molecular formula C15H14ClFN2O2 B7580338 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide

3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No. B7580338
M. Wt: 308.73 g/mol
InChI Key: UUNMMDJHLAMCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD1480, and it is a small molecule inhibitor of Janus kinase 2 (JAK2). JAK2 is a protein that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. In cancer research, this compound has shown promising results as a JAK2 inhibitor, which can prevent the growth and proliferation of cancer cells. In inflammation and autoimmune diseases, this compound has been shown to reduce inflammation and alleviate symptoms associated with these diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves the inhibition of JAK2. JAK2 is a protein that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting JAK2, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide are mainly related to its inhibition of JAK2. By inhibiting JAK2, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases. However, this compound may also have some adverse effects on normal cells, which may limit its use in some applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against JAK2 and its potential applications in various fields, including cancer research, inflammation, and autoimmune diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential adverse effects on normal cells, which may limit its use in some applications.

Future Directions

There are several future directions for the research on 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective JAK2 inhibitors based on the structure of this compound. Additionally, the development of new formulations and delivery methods may improve the bioavailability and efficacy of this compound in various applications.

Synthesis Methods

The synthesis of 3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide involves several steps. The first step is the preparation of 3-chloro-4-pyridinecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-(5-fluoro-2-methoxyphenyl)ethylamine to yield the desired compound. The overall yield of this synthesis method is around 25%.

properties

IUPAC Name

3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9(12-7-10(17)3-4-14(12)21-2)19-15(20)11-5-6-18-8-13(11)16/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNMMDJHLAMCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)NC(=O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.